Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19ClN4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in biological research to study its effects on different biological pathways and targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, which can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: This compound has a similar structure but with the chlorine atom at a different position on the pyrimidine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This derivative has an ethoxy group instead of a chloropyrimidine group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-(5-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-10(14)8-15-9-16-11/h8-9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPLKDLWLXYNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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